3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride 3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219971-77-3
VCID: VC2561113
InChI: InChI=1S/C11H13BrClNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
SMILES: C1CNCC1COC2=C(C=C(C=C2)Cl)Br.Cl
Molecular Formula: C11H14BrCl2NO
Molecular Weight: 327.04 g/mol

3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride

CAS No.: 1219971-77-3

Cat. No.: VC2561113

Molecular Formula: C11H14BrCl2NO

Molecular Weight: 327.04 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride - 1219971-77-3

Specification

CAS No. 1219971-77-3
Molecular Formula C11H14BrCl2NO
Molecular Weight 327.04 g/mol
IUPAC Name 3-[(2-bromo-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H13BrClNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Standard InChI Key CNXNQTYYKUDSHI-UHFFFAOYSA-N
SMILES C1CNCC1COC2=C(C=C(C=C2)Cl)Br.Cl
Canonical SMILES C1CNCC1COC2=C(C=C(C=C2)Cl)Br.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride features a pyrrolidine ring with a methylene bridge connecting to a 2-bromo-4-chlorophenoxy moiety. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in polar solvents compared to its free base form.

Physical and Chemical Properties

The compound can be characterized by several key properties that distinguish it from related structures:

PropertyDescription/Value
Molecular FormulaC11H14BrClNO·HCl
Molecular Weight~327.05 g/mol
Physical StateTypically a crystalline solid
SolubilityLikely soluble in water, methanol, and other polar solvents
Structural FeaturesPyrrolidine ring, methylene linker, dihalogenated phenoxy group
StereochemistryPotential for stereoisomerism at the C3 position of pyrrolidine

The structural characteristics of this compound bear similarities to 3-((4-Bromophenoxy)methyl)pyrrolidine hydrochloride, which has a molecular weight of 292.6 g/mol and contains a different halogen substitution pattern.

Synthesis Approaches

Mitsunobu Reaction Pathway

A likely synthetic approach would involve a Mitsunobu reaction between a protected 3-hydroxypyrrolidine and 2-bromo-4-chlorophenol, similar to the procedure described for (R)-3-(2-Chlorophenoxy)pyrrolidine hydrochloride:

  • Reaction of a protected 3-hydroxypyrrolidine with 2-bromo-4-chlorophenol

  • Use of coupling reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine

  • Subsequent deprotection and salt formation with HCl

This approach is supported by the synthetic method used for related compounds, where diisopropyl azodicarboxylate and triphenylphosphine facilitate the coupling of hydroxypyrrolidine derivatives with halogenated phenols .

Purification Considerations

Purification might involve:

  • Column chromatography using dichloromethane or similar solvents

  • Recrystallization from appropriate solvent systems

  • Salt formation by treatment with hydrochloric acid in diethyl ether or dioxane

Structural Analogs and Relationships

Comparison with Related Compounds

Several compounds share structural similarities with 3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride:

CompoundStructural RelationshipKey Differences
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochlorideContains the same 2-bromo-4-chlorophenoxy moietyHas a methyl carboxylate group at position 2 of the pyrrolidine ring instead of a methylene linker at position 3
(R)-3-(2-Chlorophenoxy)-pyrrolidine hydrochlorideSimilar core structure with phenoxy group at position 3Contains only a 2-chloro substitution (no bromo group)
3-((4-Bromophenoxy)methyl)pyrrolidine hydrochlorideSame core structure with different halogen positioningContains 4-bromo substitution pattern instead of 2-bromo-4-chloro

The comparison reveals that 3-((2-Bromo-4-chlorophenoxy)methyl)pyrrolidine hydrochloride combines structural elements from these related compounds, potentially conferring unique physicochemical properties.

Structure-Activity Relationships

Based on related structures, we can infer:

  • The presence of both bromine and chlorine substituents likely influences:

    • Lipophilicity and membrane permeability

    • Electronic properties of the phenoxy ring

    • Potential binding interactions with biological targets

  • The pyrrolidine nitrogen provides:

    • A basic center that forms the hydrochloride salt

    • Potential for hydrogen bonding interactions

    • Possibilities for further functionalization

Analytical Characterization

Spectroscopic Profile

Typical analytical methods for characterization would include:

Nuclear Magnetic Resonance (NMR)

Expected key signals in 1H NMR (predicted based on similar structures):

  • Pyrrolidine ring protons: approximately δ 1.8-3.6 ppm

  • Methylene linker protons: approximately δ 3.8-4.2 ppm

  • Aromatic protons: approximately δ 6.8-7.6 ppm

  • NH proton (if visible): likely downfield due to salt formation

Mass Spectrometry

Characteristic mass fragmentation pattern would likely show:

  • Molecular ion peak corresponding to the free base

  • Fragment ions from cleavage at the methylene bridge

  • Characteristic isotope patterns for bromine and chlorine

Chromatographic Behavior

The compound would likely demonstrate:

  • Good retention on reverse-phase HPLC columns

  • UV detection capability due to the aromatic ring

  • Distinct chromatographic behavior influenced by the dihalogenated phenoxy moiety

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